

GSK951A: A Novel Mycolic Acid Synthesis Inhibitor Targeting EchA6 in *Mycobacterium tuberculosis*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GSK951A**

Cat. No.: **B15143531**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK951A is a promising antitubercular agent that targets the essential mycolic acid biosynthesis pathway in *Mycobacterium tuberculosis*. As a member of the tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) class of compounds, **GSK951A** functions as a potent inhibitor of the enoyl-CoA hydratase homolog, EchA6. This enzyme plays a crucial, non-catalytic role in the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids to form the characteristic long-chain mycolic acids of the mycobacterial cell wall. By disrupting this pathway, **GSK951A** demonstrates bactericidal activity against *M. tuberculosis*, including *in vivo* efficacy in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of **GSK951A** and its analogues.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* necessitates the discovery and development of new antitubercular agents with novel mechanisms of action. The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, presents a validated and attractive target for new drugs. Mycolic

acids are very long α -alkyl, β -hydroxy fatty acids that are essential for the viability, virulence, and drug resistance of *M. tuberculosis*.

GSK951A has been identified as a potent inhibitor of mycolic acid biosynthesis. It belongs to the THPP class of compounds, which have been shown to be effective in cell culture and in animal models of tuberculosis with a notable lack of cytotoxicity. The specific molecular target of this class of compounds is EchA6, an essential component of the FAS-II pathway.

Chemical Properties of GSK951A

Property	Value
IUPAC Name	5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (benzo[d][1][2]dioxol-4-ylmethyl)amide
Chemical Formula	C ₂₄ H ₂₃ F ₃ N ₄ O ₃
Molecular Weight	472.47 g/mol
CAS Number	1403602-33-4

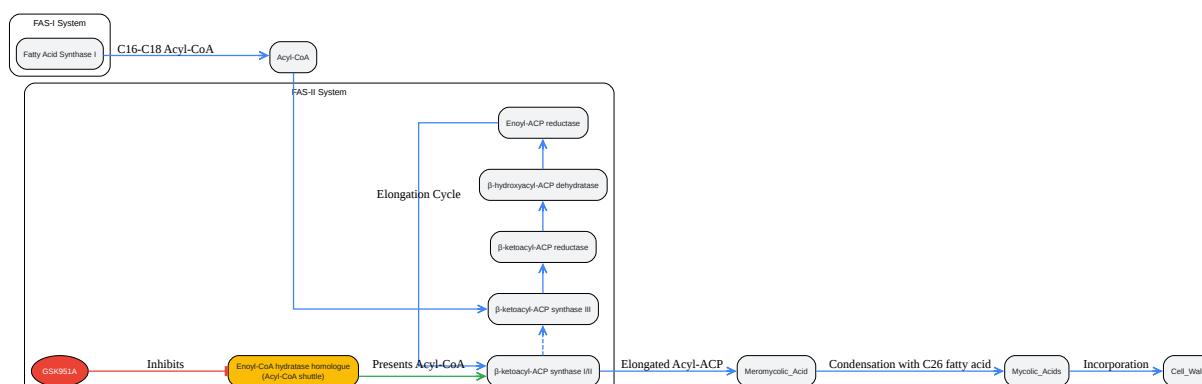
Mechanism of Action

GSK951A inhibits mycolic acid synthesis by targeting EchA6, a catalytically inactive enoyl-CoA hydratase. EchA6 is a crucial component of the FAS-II system in *M. tuberculosis*, which elongates fatty acid precursors to form the meromycolate chain of mycolic acids. While homologous to catalytic enoyl-CoA hydratases, EchA6 functions as an essential shuttle, binding to long-chain acyl-CoAs and likely presenting them to the other enzymes of the FAS-II complex for further elongation.

GSK951A and its analogues bind to EchA6, competing with the binding of long-chain acyl-CoAs. This inhibition disrupts the FAS-II pathway, leading to a reduction in the synthesis of all classes of mycolic acids. The consequence of this inhibition is the disruption of the integrity of the mycobacterial cell wall, ultimately resulting in bactericidal activity.

Mycolic Acid Biosynthesis Pathway (FAS-II) and the Role of EchA6

The FAS-II system is responsible for the elongation of acyl-ACP (acyl carrier protein) substrates, which are products of the FAS-I system. This multi-enzyme complex carries out iterative cycles of condensation, reduction, and dehydration to extend the fatty acid chain. EchA6 interacts with key enzymes of the FAS-II pathway, facilitating the transfer of the growing fatty acid chain.



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Figure 1. Simplified workflow of the FAS-II pathway and the inhibitory action of **GSK951A**.

Quantitative Data

Due to the limited availability of public data specifically for **GSK951A**, the following tables summarize data for a closely related tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue as reported in the scientific literature. This data is expected to be representative of the activity of **GSK951A**.

In Vitro Antitubercular Activity

Compound	Strain	MIC (μ M)
THPP Analogue	M. tuberculosis H37Rv	0.04
GSK951A	M. tuberculosis H37Rv	0.16[3]

Cytotoxicity

Compound	Cell Line	IC50 (μ M)
THPP Analogue	HepG2 (human liver)	>50
THPP Analogue	THP-1 (human monocyte)	>50

In Vivo Efficacy

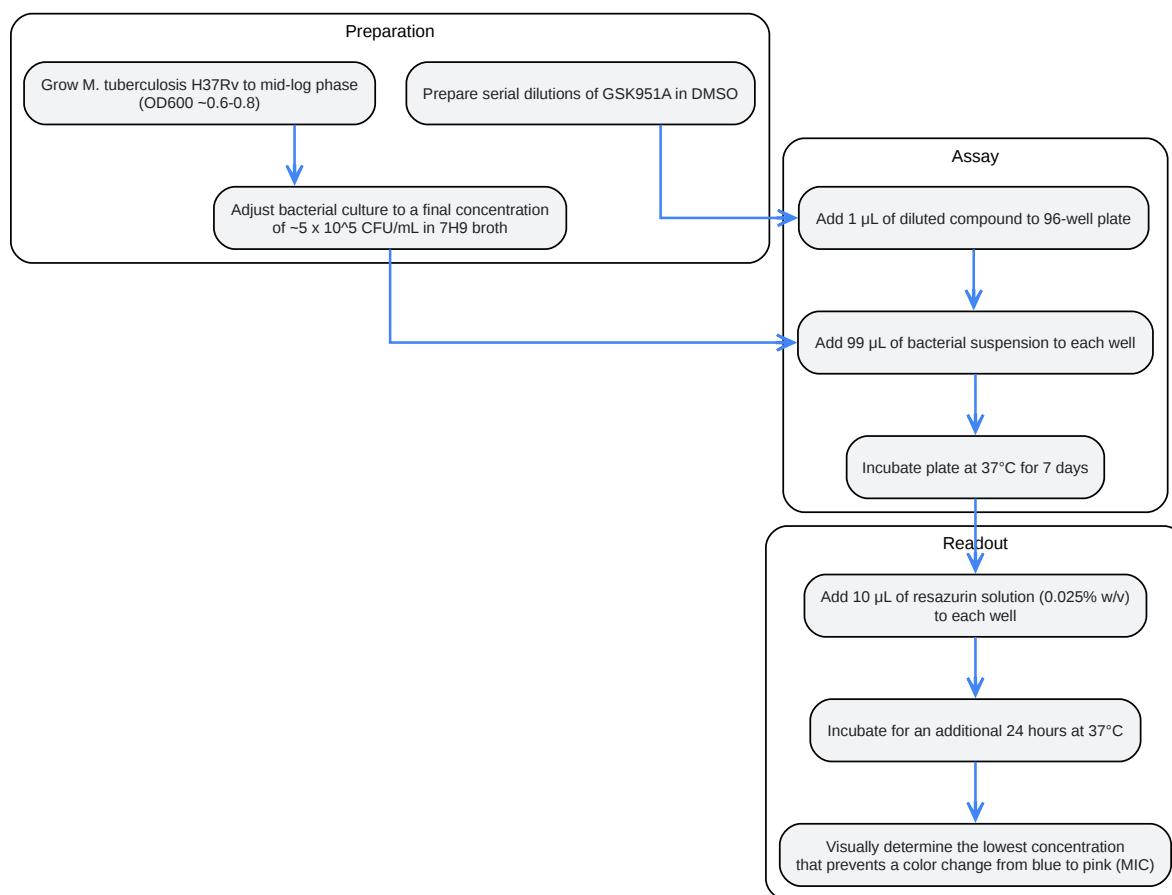
Compound	Mouse Model	Dose (mg/kg)	Reduction in Lung CFU (log10)
THPP Analogue	Chronic TB infection	100	~2.0

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of **GSK951A**. These protocols are based on established methods used for the characterization of antitubercular agents.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a test compound against *M. tuberculosis* using a microplate-based assay with a resazurin readout.



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Figure 2. Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Mycolic Acid Synthesis Inhibition Assay

This protocol describes a whole-cell assay to determine the effect of a compound on mycolic acid synthesis using radiolabeled acetate.

- **Bacterial Culture:** Grow *M. tuberculosis* H37Rv in 7H9 broth supplemented with OADC to an OD₆₀₀ of 0.5-0.7.
- **Compound Treatment:** Aliquot the culture into tubes and add **GSK951A** at various concentrations. Include a no-drug control and an isoniazid control (known inhibitor).
- **Radiolabeling:** Add [1,2-¹⁴C]acetic acid (1 μ Ci/mL) to each culture and incubate for 8-12 hours at 37°C.
- **Lipid Extraction:**
 - Harvest the cells by centrifugation.
 - Wash the cell pellet with PBS.
 - Saponify the cell pellet with 20% tetrabutylammonium hydroxide at 100°C for 3 hours.
 - Acidify the sample with HCl and extract the fatty acids with diethyl ether.
 - Prepare fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) by treating with iodomethane.
- **TLC Analysis:**
 - Spot the extracted FAMEs and MAMEs onto a silica gel TLC plate.
 - Develop the TLC plate using a solvent system such as hexane:ethyl acetate (95:5, v/v) run three times.
 - Visualize the radiolabeled lipids by autoradiography.
- **Quantification:** Quantify the intensity of the MAME bands to determine the percentage of inhibition compared to the no-drug control.

Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of the cytotoxicity of a compound against a mammalian cell line (e.g., HepG2).

- Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Addition: Add serial dilutions of **GSK951A** to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability versus the compound concentration.

In Vivo Efficacy in a Mouse Model of Chronic Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of an antitubercular compound in a mouse model.

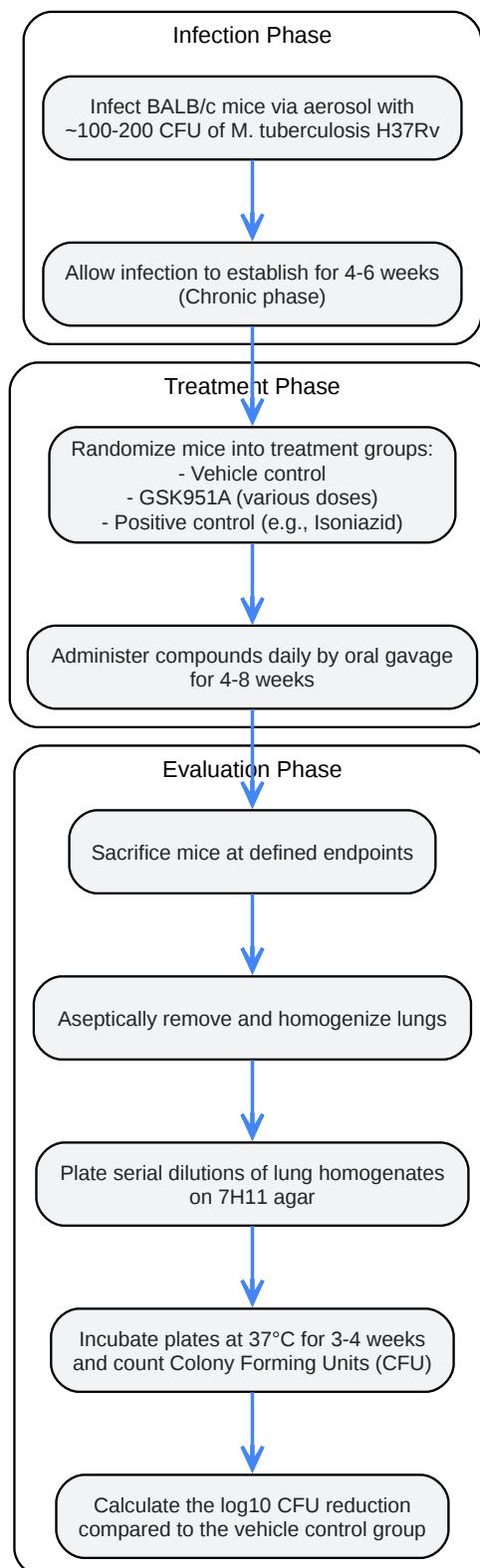
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Figure 3. Experimental workflow for in vivo efficacy testing in a mouse model.

Conclusion

GSK951A represents a significant advancement in the pursuit of novel antitubercular therapies. Its unique mechanism of action, targeting the essential EchA6 protein in the mycolic acid biosynthesis pathway, offers a promising strategy to combat *M. tuberculosis*, including drug-resistant strains. The available data on its analogue, a THPP compound, demonstrates potent bactericidal activity and *in vivo* efficacy with a favorable safety profile. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of **GSK951A** is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working on this promising class of antitubercular agents.

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- To cite this document: BenchChem. [GSK951A: A Novel Mycolic Acid Synthesis Inhibitor Targeting EchA6 in *Mycobacterium tuberculosis*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15143531#gsk951a-as-a-mycolic-acid-synthesis-inhibitor>]

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